molecular formula C18H19NO4 B2597212 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide CAS No. 2034492-80-1

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2597212
CAS No.: 2034492-80-1
M. Wt: 313.353
InChI Key: JDIVMBIRCSOGGX-UHFFFAOYSA-N
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Description

The compound is a furan-3-carboxamide derivative featuring a benzofuran moiety and a hydroxypropyl substituent. Such structures are typically investigated for pharmacological or material science applications due to their aromatic and hydrogen-bonding capabilities.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-11-8-14(12(2)22-11)17(20)19-10-18(3,21)16-9-13-6-4-5-7-15(13)23-16/h4-9,21H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIVMBIRCSOGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide typically involves the construction of the benzofuran and furan rings followed by their functionalization. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The furan ring can be synthesized through the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for this compound may involve microwave-assisted synthesis (MWI) to enhance reaction rates and yields. For example, benzofuran derivatives have been synthesized using MWI, which provides a rapid and efficient route to these compounds .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran or furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2-carboxylic acid, while reduction can produce benzofuran-2-ylmethanol .

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to exert their effects by inducing pro-oxidative effects, which increase reactive oxygen species in cancer cells. This interaction leads to cell death and inhibition of tumor growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct data on the target compound is absent, comparisons can be inferred from analogous molecules in the evidence:

Table 1: Structural and Functional Comparisons

Compound Name (CAS No.) Key Features Functional Group Differences Evidence Source
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide Fluorophenyl, dihydroisobenzofuran, dimethylaminopropyl chain Fluorine substitution; fused benzene ring
Acetamide, N-[3-(dimethylamino)propyl]-, 2-[(γ-ω-perfluoro-C4-20-alkyl)thio] derivs. Perfluoroalkyl thioether, dimethylaminopropyl acetamide Fluorocarbon chain; thioether linkage
DIOLEOYL EDTHP-MONIUM METHOSULFATE (CAS 37838-38-3) Quaternary ammonium, oleoyl chains, methosulfate counterion Cationic surfactant; esterified fatty acids

Key Findings:

Bioactivity: Fluorinated dihydroisobenzofurans (e.g., compounds) are often studied for CNS activity due to their ability to cross the blood-brain barrier . Perfluoroalkyl derivatives () exhibit thermal and chemical stability, suggesting possible material science applications for the target compound if fluorinated analogs are synthesized .

Physicochemical Properties: Quaternary ammonium surfactants () highlight the importance of hydrophilic-lipophilic balance (HLB) in solubility and emulsification. The target compound’s hydroxypropyl group may enhance water solubility compared to non-polar analogs .

Regulatory Status: None of the evidence cites regulatory approvals for the target compound. In contrast, perfluoroalkyl derivatives () face increasing scrutiny due to environmental persistence .

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its synthesis, biological activities, mechanisms of action, and relevant research findings.

1. Chemical Structure and Synthesis

The compound belongs to the benzofuran family and features a complex structure that includes a furan ring fused with a benzene ring. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Benzofuran Core : This can be achieved through cyclization reactions involving appropriate precursors such as phenolic compounds.
  • Hydroxylation and Amide Formation : The introduction of hydroxypropyl and carboxamide groups enhances the compound's solubility and biological activity.

2.1 Anticancer Activity

Research indicates that derivatives of benzofurans exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines through mechanisms involving DNA damage and cell cycle arrest.

  • Case Study : A study on related benzofuran derivatives demonstrated IC50 values indicating effective inhibition of cell proliferation in cancerous cells (e.g., A375 melanoma cells) .

2.2 Hypolipidemic Effects

Benzofuran derivatives have been investigated for their hypolipidemic effects, particularly in models of hyperlipidemia:

  • Findings : Compounds similar to this compound showed significant reductions in triglyceride levels in hyperlipidemic rats when administered at doses around 15 mg/kg .

The biological activity of this compound is believed to involve:

  • Inhibition of Key Enzymes : The compound may inhibit specific kinases involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential .

4.1 Summary of Biological Activities

Activity TypeModel/Cell LineObserved EffectReference
AnticancerA375 (melanoma)IC50 = 12 µM (cell growth inhibition)
HypolipidemicHyperlipidemic ratsReduction in triglycerides by 30% at 15 mg/kg
CytotoxicityVarious cancer linesInduction of apoptosis

4.2 Case Studies

  • Benzofuran Derivatives as Anticancer Agents :
    • A series of studies evaluated the cytotoxic effects of various benzofuran derivatives against different cancer cell lines, noting significant differences in potency based on structural modifications.
  • Hypolipidemic Activity Assessment :
    • Experimental models demonstrated that certain derivatives effectively lowered plasma lipid levels, suggesting potential therapeutic applications for dyslipidemia.

5.

This compound exhibits promising biological activities, particularly in anticancer and hypolipidemic contexts. Ongoing research is necessary to fully elucidate its mechanisms and optimize its pharmacological profiles for potential clinical applications. Further studies could focus on structure-activity relationships (SAR) to enhance efficacy and selectivity against target diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide, and how is purity ensured?

  • Methodology : Multi-step synthesis typically involves coupling 1-benzofuran-2-yl derivatives with hydroxypropyl intermediates, followed by carboxamide formation. Key steps include:

  • Step 1 : Activation of the furan-3-carboxylic acid using coupling agents (e.g., EDCI/HOBt) .
  • Step 2 : Amidation with 2-(1-benzofuran-2-yl)-2-hydroxypropylamine under inert conditions (e.g., N₂ atmosphere) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization .
    • Quality Control : Purity (>95%) is confirmed via HPLC and melting point analysis .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. Aromatic protons in benzofuran (δ 6.8–7.5 ppm) and methyl groups in furan (δ 2.1–2.4 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 368.152) .
  • Infrared (IR) Spectroscopy : Carboxamide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3300 cm⁻¹) .

Q. How does the carboxamide group influence the compound’s reactivity under acidic/basic conditions?

  • Hydrolysis : The carboxamide undergoes hydrolysis in strong acids (e.g., HCl, 6M) or bases (e.g., NaOH, 2M) to yield carboxylic acid and amine derivatives .
  • Stability : Neutral pH (6–8) is optimal for storage; degradation studies recommend avoiding prolonged exposure to moisture .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activity data?

  • Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to confirm target engagement .
  • Dose-Response Analysis : Test a broad concentration range (nM–μM) to identify off-target effects .
  • Structural Analog Comparison : Compare activity with derivatives lacking the benzofuran or hydroxypropyl groups to isolate pharmacophores .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors. Key interactions include hydrogen bonding with the carboxamide and π-π stacking with benzofuran .
  • Pharmacokinetics Prediction : Tools like SwissADME estimate logP (~2.8) and blood-brain barrier permeability (low), guiding in vivo studies .

Q. What experimental designs elucidate the mechanism of action in complex biological systems?

  • Target Identification : Pull-down assays with biotinylated analogs or CRISPR-Cas9 knockout models .
  • Pathway Analysis : Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map affected pathways (e.g., apoptosis, inflammation) .

Q. How can derivatization enhance the compound’s pharmacological profile?

  • Functional Group Modifications :

  • Introduce fluorine at the benzofuran 7-position to improve metabolic stability .
  • Replace the hydroxypropyl group with a PEG linker to enhance solubility .
    • Biological Testing : Screen derivatives against resistant cell lines or in co-culture models to assess efficacy improvements .

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